molecular formula C18H33NSn B070736 5-Methyl-2-(tributylstannyl)pyridine CAS No. 189195-41-3

5-Methyl-2-(tributylstannyl)pyridine

Cat. No. B070736
CAS RN: 189195-41-3
M. Wt: 382.2 g/mol
InChI Key: MVOHAZAWWAXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(tributylstannyl)pyridine, also known as Tributyl-(5-methylpyridin-2-yl)stannane, is a chemical compound with the empirical formula C18H33NSn . It is used in Stille cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(tributylstannyl)pyridine consists of a pyridine ring with a methyl group attached to one carbon and a tributylstannyl group attached to another carbon . The molecular weight of this compound is 382.17 .


Chemical Reactions Analysis

5-Methyl-2-(tributylstannyl)pyridine is used in Stille cross-coupling reactions . These reactions are a type of palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

5-Methyl-2-(tributylstannyl)pyridine is a liquid at room temperature . It has a refractive index of 1.514 and a density of 1.106 g/mL at 25 °C .

Safety and Hazards

5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

Mechanism of Action

Target of Action

5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .

Biochemical Pathways

It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.

Pharmacokinetics

Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .

Result of Action

The primary result of the action of 5-Methyl-2-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 5-Methyl-2-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .

properties

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456405
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(tributylstannyl)pyridine

CAS RN

189195-41-3
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tri-n-butylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution containing 2-bromo-5-methylpyridine (1.42 g, 8.23 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.14 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (3.35 mL, 12.35 mmol), stirred at 0° C. for 4 hours, quenched with saturated ammonium chloride solution and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (12.8 ml, 2.5M in hexanes, 32.6 mmol) was added dropwise to a cooled (−78° C.) solution of 2-bromo5-methylpyridine (5.0 g, 29.1 mmol), and the solution stirred for an hour. Tri-n-butyltin chloride (9.5 ml, 34.9 mmol) was then added and the reaction allowed to warm to room temperature, and stirred for 18 hours. The reaction mixture was evaporated under reduced pressure and the residue purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to give the title compound, (6.5 g, 58%) as a yellow oil.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(tributylstannyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(tributylstannyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.